REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[C:10](Cl)[N:9]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.N1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][N:9]=2)=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=C(C=C1)C#N)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
adding water (100 ml), filtering
|
Type
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CUSTOM
|
Details
|
withdrawing the ethyl acetate layer
|
Type
|
CUSTOM
|
Details
|
separated from the filtrate
|
Type
|
WASH
|
Details
|
twice washing it with water
|
Type
|
DISTILLATION
|
Details
|
distilling off ethyl acetate
|
Type
|
CUSTOM
|
Details
|
recrystallizing the residue from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |